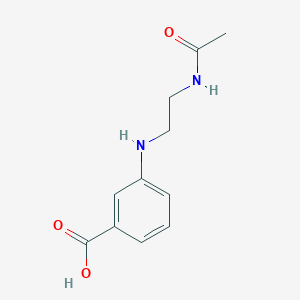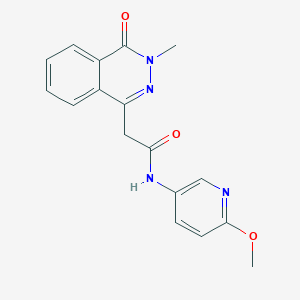
2-Amino-4-(2-methylphenyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-(2-methylphenyl)benzoic acid, also known as Mefenamic acid, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation associated with menstrual cramps, arthritis, and other conditions. It is classified as an anthranilic acid derivative and is structurally related to other NSAIDs such as aspirin and ibuprofen.
Mécanisme D'action
2-Amino-4-(2-methylphenyl)benzoic acid acid exerts its anti-inflammatory and analgesic effects by inhibiting the activity of COX enzymes. COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are involved in mediating pain and inflammation. By inhibiting COX enzymes, this compound acid reduces the production of prostaglandins, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
This compound acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are involved in mediating pain and inflammation. It has also been shown to inhibit platelet aggregation, which can reduce the risk of blood clots. Additionally, this compound acid has been shown to have antioxidant properties, which can help protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
2-Amino-4-(2-methylphenyl)benzoic acid acid has several advantages for use in lab experiments. It is readily available and relatively inexpensive compared to other NSAIDs. It is also effective in treating a wide range of inflammatory conditions, making it a versatile tool for researchers. However, this compound acid has some limitations as well. It is a non-selective COX inhibitor, meaning that it inhibits both COX-1 and COX-2 enzymes. This can lead to side effects such as gastrointestinal bleeding and ulceration. Additionally, this compound acid has a short half-life, which can make it difficult to maintain therapeutic levels in the body.
Orientations Futures
There are several future directions for research on 2-Amino-4-(2-methylphenyl)benzoic acid acid. One area of interest is the development of more selective COX inhibitors that can reduce the risk of side effects such as gastrointestinal bleeding and ulceration. Another area of interest is the development of new formulations of this compound acid that can improve its bioavailability and increase its half-life. Additionally, research is needed to better understand the mechanisms of action of this compound acid and its effects on cellular signaling pathways. Finally, there is a need for more clinical studies to evaluate the safety and efficacy of this compound acid in different patient populations.
Méthodes De Synthèse
2-Amino-4-(2-methylphenyl)benzoic acid acid can be synthesized through a multi-step process starting from 2-methylbenzoic acid. The first step involves the conversion of 2-methylbenzoic acid to its acid chloride derivative using thionyl chloride. This is followed by the reaction of the acid chloride with ammonia to form the corresponding amide. The amide is then hydrolyzed in the presence of an acid catalyst to form the carboxylic acid. Finally, the carboxylic acid is coupled with 2-aminobenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to yield this compound acid.
Applications De Recherche Scientifique
2-Amino-4-(2-methylphenyl)benzoic acid acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that mediate pain and inflammation. This compound acid is a non-selective COX inhibitor, meaning that it inhibits both COX-1 and COX-2 enzymes. This makes it effective in treating a wide range of inflammatory conditions.
Propriétés
IUPAC Name |
2-amino-4-(2-methylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-9-4-2-3-5-11(9)10-6-7-12(14(16)17)13(15)8-10/h2-8H,15H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTYWAXXCVVHGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=C(C=C2)C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,5-Dichloro-4-methoxyphenyl)methylamino]acetic acid](/img/structure/B7637760.png)




![8-Chloro-3-phenylimidazo[1,2-a]pyridine](/img/structure/B7637795.png)
![4-[5-(Aminomethyl)pyridin-3-yl]phenol](/img/structure/B7637799.png)
![3-[(propan-2-ylamino)methyl]-5,6,7,8-tetrahydro-1H-quinolin-2-one](/img/structure/B7637806.png)
![N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyrimidin-5-amine](/img/structure/B7637808.png)
![4-[4-(2-Methoxyphenyl)phenyl]butan-2-amine](/img/structure/B7637813.png)



